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Compound of Interest

Compound Name: Morpholine-4-carboxamide

Cat. No.: B177924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of morpholine-4-
carboxamide derivatives as potent and selective inhibitors of various key enzymes implicated

in a range of diseases. This document includes detailed experimental protocols for enzyme

inhibition assays, quantitative data on the inhibitory activities of representative compounds, and

visual representations of relevant signaling pathways and experimental workflows.

Introduction to Morpholine-4-carboxamide
Derivatives in Enzyme Inhibition
The morpholine-4-carboxamide scaffold is a privileged structure in medicinal chemistry,

frequently incorporated into molecules designed to interact with enzymatic targets. Its chemical

properties, including hydrogen bonding capabilities and conformational flexibility, allow for high-

affinity binding to the active sites of numerous enzymes. Derivatives of this core structure have

been successfully developed as inhibitors of kinases, hydrolases, and other enzyme classes,

demonstrating significant potential in the fields of oncology, neuroscience, and metabolic

diseases.
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The following tables summarize the in vitro potency of selected morpholine-4-carboxamide
derivatives against their respective enzyme targets.

Table 1: PI3K/mTOR Inhibition by Pictilisib (GDC-0941)

Compound Target IC50 (nM) Reference

Pictilisib (GDC-0941) PI3Kα 3 [1][2][3][4][5]

PI3Kβ 33 [2][4][5]

PI3Kδ 3 [1][2][3][4][5]

PI3Kγ 75 [2][4][5]

mTOR 580 [4][5]

Table 2: Glucokinase Activation by Morpholine-4-carboxamide Derivatives

Compound Target EC50 (nM) Reference

PF-04991532 Human Glucokinase 80 [6][7]

Rat Glucokinase 100 [6][7]

Dorzagliatin Human Glucokinase - [8][9][10][11][12]

Note: The efficacy of Dorzagliatin is primarily demonstrated through clinical trial data, showing

significant reductions in HbA1c levels rather than a single EC50 value.[9][10][12]

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by URB597

Compound Target IC50 (nM) Reference

URB597 Human FAAH 4.6 [13]

Rat FAAH 5 [14][15]
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The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to

the study of morpholine-4-carboxamide derivatives.

PI3Kα Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro potency of compounds against the

PI3Kα isoform.

Materials:

Recombinant human PI3Kα enzyme

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)

Test compound (e.g., Pictilisib/GDC-0941) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

96-well white, flat-bottom plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10

mM.

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well

plate.

Add 10 µL of PI3Kα enzyme solution (at a pre-determined optimal concentration) to each

well.

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
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Initiate the kinase reaction by adding 12.5 µL of a substrate mix containing PIP2 and ATP in

kinase buffer.

Incubate the reaction for 60 minutes at room temperature.

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent

according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

mTOR Kinase Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against

mTOR kinase.

Materials:

Recombinant human mTOR kinase

Substrate protein (e.g., recombinant, inactive 4E-BP1)

ATP, [γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

Test compound dissolved in DMSO

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in DMSO.
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In a reaction tube, combine the mTOR kinase, the test compound or DMSO, and the kinase

assay buffer.

Pre-incubate for 10-15 minutes at room temperature.[16]

Add the substrate protein (4E-BP1) to the reaction mixture.

Initiate the reaction by adding ATP mixed with [γ-³²P]ATP.

Incubate the reaction at 30°C for 30-60 minutes.[17]

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.

Determine the IC50 value by plotting the percent inhibition against the inhibitor

concentration.

Carbonic Anhydrase Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol produced from the

hydrolysis of p-nitrophenyl acetate.[18]

Materials:

Human or bovine carbonic anhydrase (CA)

p-Nitrophenyl acetate (p-NPA) as the substrate

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[18]

Test compound and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO

96-well clear, flat-bottom plate

Microplate reader capable of measuring absorbance at 400-405 nm[18]
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Procedure:

Prepare serial dilutions of the test compound and the positive control in DMSO.

In a 96-well plate, add 158 µL of Assay Buffer to each well.[18]

Add 2 µL of the diluted test compound, positive control, or DMSO (for the maximum activity

control) to the appropriate wells.[18]

Add 20 µL of the CA working solution to all wells except the blank.[18]

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

[18]

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[18]

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30

seconds for 10-30 minutes.[18]

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

Determine the percent inhibition and IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This widely used colorimetric assay measures the activity of AChE.[19]

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine (ATCI) as the substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate Buffer (0.1 M, pH 8.0)[19]
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Test compound and a known AChE inhibitor (e.g., Eserine) dissolved in a suitable solvent

96-well clear, flat-bottom plate

Microplate reader capable of measuring absorbance at 412 nm[19]

Procedure:

Prepare serial dilutions of the test compound and positive control.

Set up the assay in a 96-well plate with the following components: 140 µL Phosphate Buffer,

10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound or solvent.[19]

Pre-incubate the mixture for 10 minutes at 25°C.[19]

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

Calculate the reaction rates and determine the percent inhibition and IC50 values.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the hydrolysis of a synthetic substrate by FAAH.[20][21]

Materials:

Recombinant human or rat FAAH enzyme

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[21][22]

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[21]

Test compound (e.g., URB597) dissolved in DMSO

96-well white or black, flat-bottom plate

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[21][22][23]
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Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add 170 µL of FAAH Assay Buffer to each well.[21]

Add 10 µL of the diluted FAAH enzyme to each well (except for the background control).[21]

Add 10 µL of the diluted test compound or DMSO to the appropriate wells.[21]

Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.[21]

For irreversible inhibitors, this pre-incubation step is critical.[22]

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[21]

Incubate the plate for 30 minutes at 37°C.[21]

Measure the fluorescence using a microplate reader.

Subtract the background fluorescence and calculate the percent inhibition to determine the

IC50 value.

Visualizations: Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[24] Its dysregulation is frequently observed in

cancer.[24]
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Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by Pictilisib (GDC-

0941).
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General Experimental Workflow for Enzyme Inhibition
Assays
The following diagram illustrates a typical workflow for determining the IC50 value of an

enzyme inhibitor.
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Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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